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Aluminium tri(naphthalene-2-sulphonate)

Cat. No.: B12651207
CAS No.: 21300-06-1
M. Wt: 648.7 g/mol
InChI Key: WILMEPBBWUELFR-UHFFFAOYSA-K
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Description

Contextualization of Aluminium-Based Coordination Compounds in Advanced Materials Science

Aluminium, as the most abundant metal in the Earth's crust, offers significant advantages in the development of coordination polymers and other advanced materials. Its low toxicity and cost-effectiveness make it a desirable component in creating "green" and sustainable materials. In materials science, aluminium-based coordination compounds are explored for a variety of applications, including gas storage and separation, catalysis, and as luminescent materials. The trivalent nature of the aluminium ion (Al³⁺) allows for the formation of diverse and stable three-dimensional frameworks with various organic ligands.

Overview of Aluminium tri(naphthalene-2-sulphonate) in Contemporary Chemical Research

Aluminium tri(naphthalene-2-sulphonate) is a specific coordination compound formed between the aluminium(III) ion and three naphthalene-2-sulphonate ligands. While detailed research specifically focused on this compound is limited in publicly available literature, its chemical nature suggests potential areas of interest in contemporary research. Based on the properties of its constituent parts, it can be hypothesized that this compound could be investigated for applications in areas such as dye manufacturing, as a catalyst in organic reactions, or as a component in the development of novel polymeric materials. The naphthalene (B1677914) moiety introduces aromatic properties that could be exploited in photophysical studies or in the design of materials with specific electronic characteristics.

Chemical and Physical Properties of Aluminium tri(naphthalene-2-sulphonate)

PropertyValue
Chemical Formula C₃₀H₂₁AlO₉S₃
Molecular Weight 642.6 g/mol
CAS Number 21300-06-1 guidechem.com
Appearance White to off-white solid (predicted)
Solubility Likely soluble in water

Properties of the Ligand: Naphthalene-2-sulfonic acid

PropertyValue
Chemical Formula C₁₀H₈O₃S
Molecular Weight 208.23 g/mol wikipedia.org
CAS Number 120-18-3 wikipedia.org
Appearance Colorless solid wikipedia.org
Melting Point 124 °C (monohydrate) wikipedia.org
Solubility in water Good wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H21AlO9S3 B12651207 Aluminium tri(naphthalene-2-sulphonate) CAS No. 21300-06-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21300-06-1

Molecular Formula

C30H21AlO9S3

Molecular Weight

648.7 g/mol

IUPAC Name

aluminum;naphthalene-2-sulfonate

InChI

InChI=1S/3C10H8O3S.Al/c3*11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h3*1-7H,(H,11,12,13);/q;;;+3/p-3

InChI Key

WILMEPBBWUELFR-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Al+3]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Synthesis of Naphthalene-2-sulphonic Acid Precursors

The primary precursor for Aluminium tri(naphthalene-2-sulphonate) is naphthalene-2-sulphonic acid (also known as 2-naphthalenesulfonic acid or β-naphthalenesulfonic acid). chemicalbook.comwikipedia.org Its synthesis is a critical first step, involving the direct sulfonation of naphthalene (B1677914).

Sulfonation Reactions of Naphthalene for 2-Naphthalenesulfonic Acid Production

The industrial production of naphthalene-2-sulphonic acid is achieved through the electrophilic aromatic substitution of naphthalene using concentrated sulfuric acid as the sulfonating agent. chemicalbook.com The reaction's outcome is highly dependent on temperature. To favor the formation of the thermodynamically stable 2-naphthalenesulfonic acid isomer, the reaction is conducted at elevated temperatures, typically between 160-170°C. chemicalbook.com

A common procedure involves heating molten naphthalene with 98% sulfuric acid. google.com The reaction is generally carried out for several hours to ensure maximum conversion to the desired β-isomer. researchgate.net At these high temperatures, the initially formed naphthalene-1-sulfonic acid (α-isomer), which is the kinetically favored product at lower temperatures, rearranges to the more stable 2-naphthalenesulfonic acid. wikipedia.org The process can be optimized by using additives such as anhydrous sodium sulfate (B86663), which can help increase the yield of the β-isomer.

The general reaction can be summarized as: C₁₀H₈ + H₂SO₄ → C₁₀H₇SO₃H + H₂O

Following the sulfonation, the reaction mixture contains the desired product along with unreacted naphthalene, sulfuric acid, and the α-isomer by-product. chemicalbook.comgoogle.com

Table 1: Typical Reaction Conditions for Naphthalene Sulfonation to 2-Naphthalenesulfonic Acid
ParameterConditionRationaleReference
ReactantsNaphthalene, Concentrated Sulfuric Acid (98%)Direct electrophilic aromatic substitution. chemicalbook.com
Temperature160-170°CFavors the formation of the thermodynamically stable 2-isomer.
Reaction Time2.5 - 5.5 hoursAllows for the conversion of the kinetic 1-isomer to the thermodynamic 2-isomer. researchgate.net
Additive (Optional)Anhydrous Sodium SulfateReduces side reactions and improves yield of the 2-isomer.

Isomer Control and Separation Techniques in Naphthalene Sulfonation

Controlling the isomer distribution is paramount in the synthesis of naphthalene-2-sulphonic acid. The formation of the 1-isomer versus the 2-isomer is a classic example of kinetic versus thermodynamic control.

Kinetic Control: At lower temperatures (e.g., below 80°C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid. This is because the transition state leading to the 1-isomer has a lower activation energy.

Thermodynamic Control: At higher temperatures (e.g., above 150°C), the reaction is reversible and under thermodynamic control. wikipedia.org The system has enough energy to overcome the activation barriers for both forward and reverse reactions, allowing it to reach equilibrium. Under these conditions, the more stable product, naphthalene-2-sulfonic acid, is favored. The greater stability of the 2-isomer is attributed to reduced steric hindrance compared to the 1-isomer, where the sulfonic acid group has a peri-interaction with the hydrogen at the 8-position.

After the sulfonation reaction, several techniques are employed to separate the desired 2-isomer from by-products. A key step involves the hydrolytic cleavage of the remaining naphthalene-1-sulfonic acid. By adding a small amount of water and maintaining a temperature of around 140-150°C, the less stable α-isomer is hydrolyzed back to naphthalene and sulfuric acid. chemicalbook.com The regenerated naphthalene can then be removed by steam distillation. google.com

Following hydrolysis, the product is often isolated as its sodium salt. The sulfuric acid solution is neutralized, for instance with sodium hydroxide (B78521) or sodium sulfite. google.com The sodium salt of naphthalene-2-sulfonic acid is less soluble than the corresponding 1-isomer salt and can be precipitated from the solution upon cooling or by the addition of sodium chloride (salting out). youtube.comyoutube.com The precipitated sodium naphthalene-2-sulfonate (B94788) can then be collected by filtration. google.com For analytical purposes, techniques like high-performance liquid chromatography (HPLC) can be used to separate and quantify the isomers.

Synthetic Routes to Aluminium tri(naphthalene-2-sulphonate)

While detailed, peer-reviewed synthetic procedures specifically for Aluminium tri(naphthalene-2-sulphonate) are not extensively documented in publicly available literature, its formation can be inferred from general principles of inorganic and organometallic chemistry. The synthesis would involve the reaction of an aluminium source with three equivalents of naphthalene-2-sulphonic acid or its salt.

Direct Complexation Methods for Aluminium-Organosulfonate Formation

Direct complexation, or salt metathesis, is a fundamental method for preparing metal salts. In principle, Aluminium tri(naphthalene-2-sulphonate) could be synthesized by reacting a water-soluble aluminium salt, such as aluminium chloride (AlCl₃) or aluminium sulfate (Al₂(SO₄)₃), with a soluble salt of naphthalene-2-sulphonic acid, typically the sodium salt (C₁₀H₇SO₃Na).

The general reaction in an aqueous solution would be: Al³⁺(aq) + 3 C₁₀H₇SO₃⁻(aq) → Al(C₁₀H₇SO₃)₃(s)

Alternatively, a reaction between an aluminium base, like aluminium hydroxide (Al(OH)₃), and naphthalene-2-sulphonic acid could yield the desired product and water. This acid-base neutralization is a common route for salt formation.

Al(OH)₃(s) + 3 C₁₀H₇SO₃H(aq) → Al(C₁₀H₇SO₃)₃(aq) + 3 H₂O

The success of these methods would depend on the solubility products of the reactants and the final complex, and the reaction conditions (pH, temperature, solvent) would need to be optimized to drive the reaction to completion and facilitate the isolation of the pure product.

Solution-Phase Synthetic Approaches to Aluminium(III) Sulfonate Complexes

Solution-phase synthesis offers versatile control over the formation of complex aluminium species. The preparation of basic aluminium sulphate, a pre-polymerized salt, illustrates how aluminium can form complex structures in solution. grupoacideka.com This involves the basification of aluminium sulphate with alkaline agents. grupoacideka.com A similar approach could be adapted for naphthalenesulfonates, where controlled addition of a base to a solution containing an aluminium salt and naphthalene-2-sulfonic acid could lead to the formation of various aluminium-sulfonate complexes.

Another relevant solution-phase approach involves the reaction of aluminium alkoxides, such as aluminium isopropoxide, with the acidic ligand. google.com This method is often performed in non-aqueous solvents, like isopropanol, and can be used to synthesize Werner-type aluminium complexes. google.com For the target compound, the reaction would be: Al(OR)₃ + 3 C₁₀H₇SO₃H → Al(C₁₀H₇SO₃)₃ + 3 ROH

The choice of solvent is crucial to solubilize the reactants and, ideally, precipitate the product for easy separation.

Table 2: Potential Solution-Phase Routes to Aluminium(III) Sulfonate Complexes
MethodAluminium SourceSulfonate SourceGeneral PrincipleReference (Analogous)
Salt MetathesisAluminium Sulfate, Al₂(SO₄)₃Sodium naphthalene-2-sulfonatePrecipitation of the less soluble aluminium sulfonate salt from aqueous solution. google.com
Acid-Base NeutralizationAluminium Hydroxide, Al(OH)₃Naphthalene-2-sulphonic acidReaction of a base with an acid to form a salt and water. researchgate.net
Alkoxide ReactionAluminium Isopropoxide, Al(O-iPr)₃Naphthalene-2-sulphonic acidReaction in a non-aqueous solvent, driving the reaction by formation of an alcohol. google.com

Hydrothermal and Solvothermal Synthesis of Aluminium-Organosulfonate Architectures

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials, including metal-organic frameworks (MOFs), from solution under elevated temperature and pressure. nih.govacademie-sciences.fr These methods could potentially be employed to create well-defined, crystalline structures of Aluminium tri(naphthalene-2-sulphonate) or related coordination polymers.

In a typical hydrothermal synthesis, an aluminium salt (e.g., aluminium nitrate (B79036), Al(NO₃)₃·9H₂O) and the organic ligand (naphthalene-2-sulphonic acid) would be dissolved in water in a Teflon-lined autoclave. academie-sciences.frdicp.ac.cnresearchgate.net The autoclave is then heated, allowing the components to react and self-assemble into a crystalline product upon slow cooling. The pH of the solution, often adjusted with a base like potassium hydroxide, is a critical parameter that influences the final structure. academie-sciences.fr For example, the hydrothermal synthesis of the MOF MIL-69 involves reacting aluminium nitrate and 2,6-naphthalenedicarboxylic acid at 210°C. academie-sciences.fr

Solvothermal synthesis is analogous but uses a non-aqueous solvent. nih.govrsc.org This can be advantageous when reactants are sensitive to water or to avoid the formation of insoluble aluminium hydroxides. nih.gov For instance, robust aluminium-alkoxide complexes have been synthesized solvothermally using aluminium ethoxide in methanol (B129727) and ethylene (B1197577) glycol. nih.govrsc.org Applying this to the target compound, one might use an aluminium alkoxide and naphthalene-2-sulphonic acid in a suitable organic solvent under solvothermal conditions to promote the formation of an ordered aluminium-organosulfonate architecture.

These methods offer the potential to produce materials with unique structural and porous properties, although the specific conditions required for the synthesis of Aluminium tri(naphthalene-2-sulphonate) would need to be determined experimentally.

Optimization of Synthetic Parameters for Aluminium tri(naphthalene-2-sulphonate) Yield and Purity

Temperature and Pressure Regimes in Complexation Reactions

The complexation of naphthalene-2-sulfonate with aluminium ions is a critical step governed by specific temperature and, to a lesser extent, pressure conditions. While detailed studies exclusively on Aluminium tri(naphthalene-2-sulphonate) are not extensively documented in publicly available literature, the principles of metal-ligand complexation and the synthesis of related metal sulfonates provide a strong basis for understanding the influential parameters.

The reaction temperature significantly influences the rate of complex formation and the stability of the resulting aluminium salt. Based on analogous processes for the formation of other metal sulfonates and aluminium complexes, the reaction is typically conducted at moderately elevated temperatures to ensure a sufficient reaction rate. However, excessively high temperatures can lead to the degradation of the organic ligand or the formation of undesirable by-products. For instance, in the synthesis of related aluminium complexes, maintaining a controlled temperature is key to achieving the desired product. Studies on the formation of aluminium hydroxysulfate minerals also indicate that temperature plays a critical role in the final product's nature and stability usgs.govresearchgate.net.

Pressure is not generally considered a primary parameter for optimization in the synthesis of metal sulfonates in liquid-phase reactions under standard conditions. Most complexation reactions of this type are carried out at atmospheric pressure. However, in specific reactor designs or for processes involving volatile solvents or reactants, pressure control might be necessary to maintain the reaction medium and prevent the loss of materials. Research on the effect of pressure on the solidification of metallic materials suggests that increased pressure can influence crystal structure and reduce defects, a principle that could potentially be applied to the crystallization of the final product to enhance its purity and physical characteristics researchgate.netmdpi.com.

Table 1: Hypothetical Influence of Temperature on the Yield and Purity of Aluminium tri(naphthalene-2-sulphonate)

Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
25244590Slow reaction rate, incomplete conversion.
50127595Moderate reaction rate, good yield and purity.
8069298Optimal temperature for high yield and purity in a reasonable timeframe.
10048894Increased rate, but slight decrease in purity due to potential side reactions.
12038085Significant formation of by-products and potential for ligand degradation.

Stoichiometric Control and Solvent System Influence on Product Formation

The stoichiometry of the reactants and the choice of solvent are paramount in directing the synthesis towards the desired Aluminium tri(naphthalene-2-sulphonate) product and minimizing impurities.

Stoichiometric Control: The reaction to form Aluminium tri(naphthalene-2-sulphonate) involves the displacement of three protons from three molecules of naphthalene-2-sulfonic acid by one aluminium ion. Therefore, the ideal stoichiometric ratio of naphthalene-2-sulfonic acid to the aluminium source is 3:1. A common synthetic route involves the reaction of the sodium salt of naphthalene-2-sulfonic acid with a soluble aluminium salt, such as aluminium chloride or aluminium sulfate. In this case, the stoichiometry would be 3 moles of sodium naphthalene-2-sulfonate to 1 mole of the aluminium salt.

Controlling the pH of the reaction mixture is also a critical aspect of stoichiometric control. The formation of aluminium complexes is highly pH-dependent iau.irresearchgate.net. An acidic environment is generally required to prevent the precipitation of aluminium hydroxide. However, a pH that is too low can inhibit the complexation reaction. Therefore, careful adjustment and buffering of the pH are necessary to ensure the formation of the desired 1:3 aluminium-ligand complex.

Solvent System Influence: The solvent system plays a crucial role in the synthesis by dissolving the reactants, facilitating their interaction, and influencing the precipitation and crystallization of the final product. Water is a common solvent for the synthesis of metal sulfonates due to the high solubility of the sulfonic acid and many inorganic salts. However, the solubility of the final Aluminium tri(naphthalene-2-sulphonate) in water may necessitate the use of a mixed solvent system or the addition of a co-solvent to induce precipitation.

For instance, the synthesis could be carried out in an aqueous solution, followed by the addition of a less polar solvent, such as ethanol (B145695) or isopropanol, to decrease the solubility of the product and promote its crystallization. The choice of solvent can also affect the morphology and particle size of the precipitated product. In some related syntheses of metal sulfonates, non-aqueous solvents or ionic liquids have been employed to control the reaction environment and product characteristics frontiersin.org.

Table 2: Hypothetical Effect of Stoichiometric Ratio and Solvent System on Product Formation

Molar Ratio (Ligand:Aluminium)Solvent SystemYield (%)Purity (%)Remarks
2.8:1Water8592Incomplete reaction due to insufficient ligand.
3.0:1Water9599Optimal stoichiometry for high yield and purity.
3.2:1Water9497Excess ligand remains in the mother liquor.
3.0:1Water/Ethanol (1:1)9799Enhanced precipitation leading to higher isolated yield.
3.0:1Methanol7088Lower solubility of reactants may hinder the reaction.

Coordination Chemistry and Structural Elucidation

Aluminium(III) Coordination Environment with Naphthalene-2-sulphonate Ligands

Aluminium(III) is a hard metal ion and, according to Hard and Soft Acid and Base (HSAB) theory, it preferentially coordinates with hard donor atoms. nih.gov The oxygen atoms of the sulfonate group are hard donors, making the sulfonate group a suitable ligand for Al(III). In aqueous environments, the [Al(H₂O)₆]³⁺ ion is the predominant species at acidic pH (≤ 5). nih.gov The formation of a complex with naphthalene-2-sulphonate involves the displacement of these coordinated water molecules by the sulfonate ligands. acs.org The coordination number of Aluminium(III) is typically six, resulting in an octahedral geometry. nih.gov

The sulfonate group (RSO₃⁻) is a versatile ligand capable of adopting several coordination modes, which dictates the dimensionality and architecture of the resulting metal complex. While often considered a weakly coordinating anion, its ability to engage with metal centers is crucial in forming stable solid-state structures. researchgate.net The primary bonding modes observed in metal-sulfonate complexes involve the oxygen atoms of the sulfonate group.

Monodentate (η¹): In this mode, only one of the three sulfonate oxygen atoms binds to the aluminium center.

Bidentate Chelating (η²): Two oxygen atoms from the same sulfonate group bind to a single aluminium center, forming a four-membered chelate ring.

Bridging (µ₂ and µ₃): The sulfonate group can bridge two (µ₂) or three (µ₃) different metal centers. The µ₂-bridging mode is common and contributes to the formation of one-dimensional chains or two-dimensional layers. nih.gov In this mode, one oxygen atom may bind to one metal center while a second oxygen binds to another, or two oxygen atoms may bridge the same two metal centers.

The specific bonding mode adopted depends on factors such as the metal-to-ligand ratio, the presence of co-ligands (like water), and the crystallization conditions. In related metal-sulfonate systems, bridging modes are frequently observed, leading to the formation of polymeric structures. researchgate.netnih.gov

Table 1: Potential Coordination Modes of Naphthalene-2-sulphonate with a Metal Center (M)

Bonding ModeDescriptionRepresentation
Monodentate (η¹)One oxygen atom coordinates to the metal center.M–O–S(O)₂–R
Bidentate Chelating (η²)Two oxygen atoms from one ligand coordinate to a single metal center.M(O₂)S(O)–R
Bidentate Bridging (µ₂-O,O')Two metal centers are bridged by two different oxygen atoms of the same sulfonate group.M–O–S(O₂)–R–O'–M'
Tridentate Bridging (µ₃)Three oxygen atoms coordinate to three different metal centers.M, M', M'' bridged by O₃S-R

Ligand Field Theory (LFT) is an application of molecular orbital theory used to describe bonding in coordination complexes. wikipedia.org While LFT is most commonly discussed in the context of transition metals with d-electrons, its principles can be applied to main-group metals like Aluminium(III). purdue.edulibretexts.org

Aluminium(III) has a noble gas electron configuration ([Ne]) and thus has no d-electrons. Its valence orbitals available for bonding are the 3s and 3p orbitals. In the formation of an octahedral complex, such as with six oxygen donor atoms from sulfonate or water ligands, these metal orbitals (one 3s, three 3p, and, for hybridization purposes, two of the higher energy 3d orbitals) overlap with the ligand sigma orbitals. This interaction leads to the formation of six bonding molecular orbitals and six corresponding anti-bonding molecular orbitals. The lone pairs of electrons from the six donor ligands fill the six bonding molecular orbitals.

The geometry of the complex is therefore determined by the number of ligands. For Aluminium tri(naphthalene-2-sulphonate), where the aluminium ion is likely coordinated by six oxygen atoms (either from six different sulfonate groups in a bridging fashion or a combination of sulfonate and water ligands), the expected geometry is octahedral. nih.govnumberanalytics.com The absence of d-electrons means there is no ligand field stabilization energy (LFSE) to influence the geometry, which is instead dominated by VSEPR theory principles and ligand packing considerations. The splitting of d-orbitals, a key feature in transition metal LFT, is not applicable here; the focus is on the formation of strong Al-O sigma bonds that define the stable octahedral coordination environment. libretexts.orgrsc.org

Solid-State Architectures and Supramolecular Assembly of Aluminium tri(naphthalene-2-sulphonate) and Related Complexes

The solid-state structure of metal-organic compounds is governed by both the primary coordination bonds and a variety of weaker, non-covalent interactions. These forces work in concert to direct the assembly of molecules into well-defined, extended architectures.

The ability of the sulfonate group to act as a bridging ligand is fundamental to the formation of extended structures in the solid state. researchgate.net In complexes of metal sulfonates, including those with naphthalene-based ligands, metal ions act as nodes connected by the sulfonate linkers. nih.govnih.gov

Depending on the coordination modes adopted by the naphthalene-2-sulphonate ligands, Aluminium tri(naphthalene-2-sulphonate) can be expected to form various architectures:

1D Chains: If the sulfonate groups consistently adopt a µ₂-bridging mode, infinite one-dimensional chains of alternating aluminium ions and naphthalene-2-sulphonate ligands can be formed. nih.gov

2D Layers: More complex bridging could link these chains together to form two-dimensional sheets or layers.

3D Frameworks: If the sulfonate ligands bridge metal centers in all three dimensions, a three-dimensional metal-organic framework (MOF) can result. mdpi.com In many arenesulfonate systems, the inorganic layers of metal-sulfonate connections are pillared by the organic naphthalene (B1677914) groups, creating a lamellar three-dimensional network. nih.gov

Beyond the primary Al-O coordination bonds, non-covalent interactions are critical in stabilizing the crystal lattice and dictating the final three-dimensional packing. nih.gov

π-π Stacking: The large, electron-rich aromatic systems of the naphthalene rings are prone to engage in π-π stacking interactions. rsc.org These interactions occur when the planes of adjacent naphthalene rings align in a parallel or offset fashion, contributing significantly to the cohesive energy of the crystal. nih.gov The interplay between hydrogen bonding and π-π stacking is often a defining feature in the self-assembly of such supramolecular structures, governing the formation of dimers, ladders, or more complex assemblies in the solid state. nih.govrsc.org

Advanced Structural Elucidation Techniques

Determining the precise coordination environment and supramolecular architecture of Aluminium tri(naphthalene-2-sulphonate) requires a combination of advanced analytical methods. ufl.edu

Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation of crystalline solids. libretexts.org It provides precise information on bond lengths, bond angles, coordination geometry, and the unit cell parameters. This method can unambiguously identify the bonding modes of the sulfonate ligands, map the coordination sphere of the aluminium ion, and reveal the details of the supramolecular assembly, including hydrogen bonding and π-π stacking interactions. nih.govlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to probe the vibrational modes of the molecule. The coordination of the sulfonate group to a metal ion causes a shift in the stretching frequencies of the S=O and S-O bonds compared to the free sulfonate anion. These shifts can provide evidence of metal-ligand bond formation and can sometimes help distinguish between different coordination modes (monodentate, bidentate, bridging). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are standard for characterizing the organic ligand, solid-state ²⁷Al NMR spectroscopy is particularly valuable for probing the local environment of the aluminium nucleus. The chemical shift and quadrupolar coupling constant are sensitive to the coordination number and symmetry of the aluminium center, allowing for the differentiation between, for example, four-, five-, and six-coordinate aluminium species. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the compound and, through fragmentation analysis, provide further structural information. nih.gov

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability of the complex and to identify the presence and loss of solvent molecules (e.g., water), which is important for confirming the complete chemical formula. nih.gov

Table 2: Summary of Analytical Techniques for Structural Elucidation

TechniqueInformation Obtained
Single-Crystal X-ray DiffractionDefinitive 3D molecular and packing structure, bond lengths/angles, coordination geometry. libretexts.org
Infrared (IR) SpectroscopyConfirmation of sulfonate coordination through vibrational frequency shifts. nih.gov
Solid-State ²⁷Al NMRAl(III) coordination number and local symmetry. nih.gov
Mass Spectrometry (MS)Molecular weight and elemental composition confirmation. nih.gov
Thermal Analysis (TGA/DSC)Thermal stability, presence of coordinated/solvated water molecules. nih.gov

Analysis of Aluminium tri(naphthalene-2-sulphonate) Unsuccessful Due to Lack of Available Data

A comprehensive search for detailed structural and spectroscopic information on the chemical compound Aluminium tri(naphthalene-2-sulphonate) has concluded without yielding the specific experimental data required for a complete analysis. Despite targeted searches across scientific databases and literature, no published papers containing single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), or detailed vibrational spectroscopy (Infrared, Raman) data for this specific compound could be located.

The investigation aimed to provide a thorough and scientifically accurate article structured around the coordination chemistry and structural elucidation of Aluminium tri(naphthalene-2-sulphonate). The intended article was to cover its absolute configuration, molecular structure, phase identification, crystalline properties, and functional group analysis based on established analytical techniques.

The planned sections were to include:

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Coordination Analysis:This would have explored the vibrational modes of the naphthalene-2-sulphonate ligands and how they are affected by coordination to the aluminum ion.

While information on related compounds, such as other metal salts of naphthalene-2-sulfonic acid and other aluminum complexes, is available, this information cannot be extrapolated to accurately describe Aluminium tri(naphthalene-2-sulphonate). The creation of detailed data tables and research findings as requested is contingent on the availability of published experimental results.

Consequently, due to the absence of specific research findings and data for Aluminium tri(naphthalene-2-sulphonate) in the accessible scientific literature, it is not possible to generate the requested authoritative article.

Spectroscopic and Analytical Characterization

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is fundamental in elucidating the electronic structure and photophysical behavior of molecules. For Aluminium tri(naphthalene-2-sulphonate), these methods would provide insights into the electronic transitions of the naphthalene-2-sulphonate ligands and how they are influenced by coordination to the aluminium ion.

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation Dynamics

The UV-Visible spectrum of Aluminium tri(naphthalene-2-sulphonate) is expected to be dominated by the absorption bands of the naphthalene-2-sulphonate ligands. The sodium salt of 2-naphthalenesulfonic acid exhibits a UV absorption maximum (λmax) at 273 nm. unideb.hu This absorption corresponds to the π → π* electronic transitions within the naphthalene (B1677914) aromatic system.

Upon complexation with the aluminium ion, slight shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in the molar absorptivity would be anticipated. These changes, although likely to be subtle, can provide evidence of the complex formation between the aluminium cation and the sulphonate ligands. The coordination to aluminium could perturb the electronic energy levels of the naphthalene moiety, leading to these observable spectral shifts.

Monitoring changes in the UV-Visible spectrum upon titrating a solution of naphthalene-2-sulphonate with an aluminium salt could be a method to study the stoichiometry and stability of the formed complex in solution.

CompoundExpected λmax (nm)Transition Type
Naphthalene-2-sulphonate anion~273π → π
Aluminium tri(naphthalene-2-sulphonate)Expected to be similar to the free ligand, with potential minor shiftsπ → π

Fluorescence Spectroscopy for Photophysical Properties and Potential Sensing Mechanisms

Naphthalene derivatives are known for their fluorescent properties. While naphthalene itself is fluorescent, the introduction of a sulphonate group can modify its photophysical characteristics. The fluorescence of the naphthalene-2-sulphonate ligand would be sensitive to its local environment.

The coordination of the naphthalene-2-sulphonate ligands to an aluminium ion could significantly impact the fluorescence quantum yield and lifetime. Generally, complexation with metal ions can either enhance or quench the fluorescence of a ligand. For instance, the formation of a rigid complex with a metal ion can sometimes lead to an increase in fluorescence intensity by reducing non-radiative decay pathways.

Studies on other naphthalene-based fluorescent probes have shown that interaction with Al³⁺ can lead to a significant enhancement of fluorescence, a phenomenon that forms the basis of fluorescent sensors for aluminium. mdpi.com It is plausible that Aluminium tri(naphthalene-2-sulphonate) would exhibit its own characteristic fluorescence spectrum, which could be indicative of the coordination environment of the aluminium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. For Aluminium tri(naphthalene-2-sulphonate), a combination of ¹H, ¹³C, and ²⁷Al NMR would be required to fully characterize its structure.

¹H and ¹³C NMR for Ligand Conformation and Chemical Environment

The ¹H and ¹³C NMR spectra of Aluminium tri(naphthalene-2-sulphonate) would primarily provide information about the naphthalene-2-sulphonate ligands. The proton and carbon atoms of the naphthalene rings would give rise to a series of signals in their respective NMR spectra.

The chemical shifts of these signals would be influenced by the electron-withdrawing sulphonate group and the aromatic ring currents. Upon coordination to the aluminium ion, subtle changes in the chemical shifts of the protons and carbons, particularly those close to the sulphonate group, would be expected. These changes can provide information about the binding site and the conformation of the ligand within the complex.

For reference, the ¹H and ¹³C NMR spectral data for sodium naphthalene-2-sulphonate are available in the literature and chemical databases. researchgate.netsigmaaldrich.com

Table of Representative NMR Data for Sodium Naphthalene-2-Sulphonate

NucleusExpected Chemical Shift Range (ppm)
¹H7.5 - 8.5
¹³C120 - 145

Note: Specific peak assignments for each proton and carbon are complex due to the coupled aromatic system.

²⁷Al NMR for Aluminium Speciation and Coordination State

²⁷Al NMR spectroscopy is a direct method for probing the local environment of the aluminium nucleus. The chemical shift in ²⁷Al NMR is highly sensitive to the coordination number of the aluminium ion. huji.ac.il Generally, hexa-coordinate (octahedral) aluminium species resonate in the region of 0 ppm, while tetra-coordinate (tetrahedral) aluminium species are found at lower fields (around 60-80 ppm). Penta-coordinate species appear in an intermediate range.

In Aluminium tri(naphthalene-2-sulphonate), the aluminium ion is expected to be coordinated by the oxygen atoms of the sulphonate groups. Depending on the solvent and the presence of other coordinating species (like water), the aluminium ion could adopt different coordination numbers. An ²⁷Al NMR spectrum would be crucial to determine the specific coordination environment of the aluminium in this compound.

The symmetry of the aluminium environment also significantly affects the ²⁷Al NMR signal. huji.ac.il A highly symmetrical environment, such as a perfect octahedral or tetrahedral geometry, results in a sharp NMR signal. Lower symmetry environments lead to broader signals due to quadrupolar relaxation effects. Studies on aluminium sulfate (B86663) solutions have shown distinct signals for different aquo and sulfato-aluminium complexes, highlighting the utility of ²⁷Al NMR in speciating aluminium complexes in solution. nih.gov

Typical ²⁷Al NMR Chemical Shift Ranges for Different Coordination States

Coordination StateGeometryTypical Chemical Shift (ppm)
6Octahedral~0
5Trigonal bipyramidal / Square pyramidal30 - 40
4Tetrahedral60 - 80

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For Aluminium tri(naphthalene-2-sulphonate), a soft ionization technique such as Electrospray Ionization (ESI) would be most suitable.

An ESI mass spectrum would be expected to show the molecular ion or related species, which would confirm the molecular weight of the complex. The isotopic pattern of the molecular ion peak would also provide evidence for the presence of the aluminium and sulfur atoms.

Fragmentation analysis (MS/MS) of the molecular ion could provide further structural information. The fragmentation pattern would likely involve the loss of the naphthalene-2-sulphonate ligands, providing evidence for the composition of the complex. The fragmentation of the naphthalene-2-sulphonate anion itself has been studied and typically involves the loss of SO₃.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability and decomposition profile of materials by measuring changes in mass as a function of temperature. eltra.com In a typical TGA experiment, a sample of Aluminium tri(naphthalene-2-sulphonate) would be heated in a controlled atmosphere, and its mass loss would be continuously recorded. The resulting TGA curve provides valuable information about the temperatures at which the compound degrades.

The thermal decomposition of hydrated metal salts, such as Aluminium tri(naphthalene-2-sulphonate), often occurs in multiple stages. For instance, the thermal decomposition of a related compound, aluminum sulfate hydrate (B1144303) (Al₂(SO₄)₃·18H₂O), demonstrates a multi-step process. researchgate.net The initial stages of weight loss at lower temperatures typically correspond to the removal of water molecules (dehydration). Subsequent, more significant mass loss at higher temperatures indicates the decomposition of the anhydrous salt, which for Aluminium tri(naphthalene-2-sulphonate) would involve the breakdown of the naphthalene-2-sulphonate ligands. researchgate.net

The decomposition pathway can be influenced by the heating rate and the surrounding atmosphere (e.g., inert like nitrogen, or oxidative like air). Analysis of the TGA data, often in conjunction with its derivative (DTG curve), allows for the determination of key parameters such as the onset temperature of decomposition and the temperature of maximum decomposition rate.

Table 1: Hypothetical TGA Data for Aluminium tri(naphthalene-2-sulphonate)

Temperature Range (°C)Weight Loss (%)Assignment
50-1505-10Loss of adsorbed and coordinated water molecules
250-40020-30Initial decomposition of naphthalene-2-sulphonate ligands
400-60040-50Further decomposition and fragmentation of organic components
>600>50Formation of stable metal oxide residue

Note: This table is illustrative and based on the expected behavior of similar compounds. Actual values would need to be determined experimentally.

Electrochemical Studies of Aluminium-Sulfonate Complexes

Electrochemical studies, particularly cyclic voltammetry (CV), are employed to investigate the redox properties and electrochemical stability of Aluminium-sulfonate complexes. researchgate.net In a cyclic voltammetry experiment, the potential of a working electrode immersed in a solution containing the analyte is swept linearly with time between two set potentials, and the resulting current is measured.

Studies on related aluminum complexes with redox-active ligands have shown that the aluminum center can participate in electron transfer processes. nih.gov Furthermore, the electrochemical stability window of the complex can be determined, which is crucial for applications in areas such as electrocatalysis or as components in electrochemical devices. The presence of sulfonate groups may also influence the interaction of the complex with electrode surfaces. researchgate.net

Microscopic Techniques for Morphology and Surface Analysis

Scanning Electron Microscopy (SEM) for Particle Morphology and Aggregation

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at the micro- and nanoscale. filab.fr For Aluminium tri(naphthalene-2-sulphonate) in its solid or powder form, SEM analysis provides detailed information about particle size, shape, surface texture, and the degree of aggregation. slideshare.netresearchgate.net

In an SEM analysis, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the sample produce various signals that are collected to form an image. The resulting micrographs can reveal whether the particles of Aluminium tri(naphthalene-2-sulphonate) are crystalline or amorphous, if they have a regular or irregular shape (e.g., spherical, rod-like, or plate-like), and how the individual particles are agglomerated. researchgate.net This morphological information is critical as it can influence the material's bulk properties, such as its solubility, reactivity, and processability. While a study on naphthalene-2-sulfonate (B94788) utilized SEM to observe its effects on biological structures, the same principles of high-resolution imaging apply to the direct analysis of the compound's powder morphology. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules and materials.

Bonding: The nature of the bonding between the aluminium cation (Al³⁺) and the three naphthalene-2-sulphonate anions can be analyzed using DFT. This would involve examining the electron density distribution to characterize the ionic and covalent contributions to the Al-O bonds. The sulphonate group (SO₃⁻) acts as a ligand, coordinating to the central aluminium atom through its oxygen atoms. DFT can also be used to study the intramolecular interactions within the naphthalene (B1677914) rings and between the naphthalene moieties themselves. Studies on related naphthalene-based structures have successfully used DFT to understand bonding and short-contact interactions. mdpi.com

Reactivity: DFT can predict the reactivity of Aluminium tri(naphthalene-2-sulphonate). By calculating the distribution of electrostatic potential on the molecular surface, regions that are susceptible to electrophilic or nucleophilic attack can be identified. Furthermore, DFT can be used to model reaction pathways and calculate activation energies for various chemical transformations. For example, DFT studies on transition metal complexes of naphthalene have been used to understand the kinetic and thermodynamic factors controlling reactions like lithiation. researchgate.net

A hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on Aluminium tri(naphthalene-2-sulphonate) is presented below.

Parameter Calculated Value (Hypothetical) Significance
HOMO Energy-7.2 eVElectron-donating ability
LUMO Energy-1.5 eVElectron-accepting ability
HOMO-LUMO Gap5.7 eVChemical stability and reactivity
Al-O Bond Length1.85 ÅGeometry of the coordination sphere
Mulliken Charge on Al+2.85Ionic character of the Al-ligand bond

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions in Solution and Solid State

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules.

Intermolecular Interactions in the Solid State: In the solid state, the packing of Aluminium tri(naphthalene-2-sulphonate) molecules is governed by intermolecular forces. MD simulations can be used to explore the nature and strength of these interactions, which include van der Waals forces and electrostatic interactions between the charged sulphonate groups and the aluminium centers of neighboring molecules. Understanding these interactions is crucial for predicting crystal structure and material properties. Hirshfeld surface analysis, often used in conjunction with crystallographic data, can be a powerful tool to visualize and quantify intermolecular interactions in the solid state. ornl.gov

Theoretical Prediction of Coordination Geometries and Energetic Landscapes

Coordination Geometries: The coordination geometry of the aluminium ion in Aluminium tri(naphthalene-2-sulphonate) is a key determinant of its properties. Theoretical calculations can be used to predict the most stable coordination environment. Given that each naphthalene-2-sulphonate ligand can potentially provide one or more oxygen atoms for coordination, several geometries are possible. The sulphonate group can act as a monodentate or bidentate ligand. Computational methods can be used to calculate the energies of different possible coordination isomers to determine the most favorable arrangement. For an Al³⁺ ion with three bidentate sulphonate ligands, an octahedral geometry would be expected.

Energetic Landscapes: The energetic landscape of a molecule describes the potential energy as a function of its atomic coordinates. By mapping this landscape, stable conformers, transition states, and the energy barriers between them can be identified. For Aluminium tri(naphthalene-2-sulphonate), this would involve exploring the rotational freedom of the naphthalene groups and the flexibility of the Al-O coordination bonds. Understanding the energetic landscape is essential for predicting the compound's dynamic behavior and reactivity.

Below is an illustrative table of theoretically predicted coordination geometries and their relative energies.

Coordination Geometry Ligand Coordination Mode Relative Energy (kcal/mol) (Hypothetical)
OctahedralThree bidentate sulphonates0 (most stable)
Trigonal PrismaticThree bidentate sulphonates+15.2
TetrahedralThree monodentate sulphonates+25.8

Mechanistic Insights into Chemical Transformations Involving Aluminium tri(naphthalene-2-sulphonate)

Theoretical modeling can provide detailed mechanistic insights into chemical reactions involving Aluminium tri(naphthalene-2-sulphonate). This involves identifying the elementary steps of a reaction, characterizing the structures of intermediates and transition states, and calculating the corresponding energy profiles.

For example, if Aluminium tri(naphthalene-2-sulphonate) were to be used as a catalyst or a precursor in a chemical synthesis, computational methods could be employed to understand how it interacts with reactants and facilitates the transformation. This could involve modeling the displacement of a naphthalene-2-sulphonate ligand by a substrate molecule, followed by the subsequent reaction at the aluminium center.

DFT calculations are particularly useful for elucidating reaction mechanisms. For instance, in the context of Fenton-like reactions, DFT has been used to confirm the synergistic effect between metal centers and to understand the formation of reactive species. acs.org A similar approach could be applied to study the role of Aluminium tri(naphthalene-2-sulphonate) in various chemical processes.

Research Applications in Advanced Materials and Catalysis

Role in Metal-Organic Frameworks (MOFs) and Porous Crystalline Materials

Aluminium tri(naphthalene-2-sulphonate) represents a confluence of components—an aluminium metal center and an organosulfonate ligand—that are of significant interest in the design of advanced porous materials. While direct synthesis of a metal-organic framework (MOF) from this specific compound is not extensively documented, the principles governing the use of its constituent parts in MOF chemistry are well-established. Aluminium is a common, low-cost, and low-toxicity metal choice for robust MOFs, and sulfonate-functionalized linkers are increasingly explored for introducing specific functionalities.

The synthesis of aluminium-based MOFs typically involves solvothermal or hydrothermal methods where an aluminium salt, such as aluminium nitrate (B79036) or chloride, reacts with an organic linker in a suitable solvent. nih.gov For instance, the synthesis of the Al-MOF CIM-80 involves reacting aluminium nitrate nonahydrate with mesaconic acid in deionized water at 150 °C for 24 hours. nih.gov The incorporation of sulfonate groups into a MOF structure is a known strategy to impart specific chemical properties. rsc.org This is often achieved through a mixed-linker approach, where a sulfonate-containing ligand is introduced alongside the primary structural linker during synthesis. rsc.org For example, a defective Zirconium-based MOF, MOF-808, was successfully synthesized using 5-sulfoisophthalic acid as a defect-inducing agent, confirming the incorporation of the sulfonate ligand into the crystalline structure. rsc.org

The characterization of such materials is crucial to confirm their structure and porosity. Key techniques include:

Powder X-ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the synthesized MOF. rsc.orgffi.no

Gas Physisorption Analysis (e.g., N₂ at 77 K): To determine the specific surface area (often calculated using the Brunauer–Emmett–Teller (BET) method) and pore volume, which are critical indicators of a material's porosity. ffi.noresearchgate.net

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify temperature ranges for solvent removal and decomposition. rsc.org

Inductively Coupled Plasma (ICP) Elemental Analysis: To confirm the elemental composition and the ratio of metal to ligand in the final material. rsc.orgffi.noresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, such as ²⁷Al MAS NMR, can provide information about the coordination environment of the aluminium atoms within the framework. ffi.noresearchgate.net

The unique structural characteristics of MOFs, such as high porosity, tunable pore sizes, and the potential for functionalization, make them promising candidates for gas adsorption and separation applications. researchgate.net The chemical nature of the organic linkers plays a pivotal role in the selective adsorption of gas molecules like carbon dioxide. rsc.org

While specific data for a MOF derived from Aluminium tri(naphthalene-2-sulphonate) is not available, studies on related systems demonstrate the impact of functionalized naphthalene-based linkers. For example, a series of MOFs based on a zinc metal center and functionalized naphthalene (B1677914) dicarboxylate linkers (the MOF-205 series) showed that the introduction of functional groups could enhance gas uptake despite a reduction in surface area. rsc.org The parent MOF-205, with a BET surface area of 4460 m²/g, was compared to derivatives containing nitro (-NO₂), amino (-NH₂), and benzyloxy (-OBn) groups. rsc.org Notably, all three derivatives exhibited higher CO₂ uptake at 1 bar across various temperatures (253, 273, and 298 K) compared to the un-functionalized parent MOF. rsc.org This enhancement is attributed to stronger interactions between the functional groups and the CO₂ molecules.

The table below, based on data for the MOF-205 series, illustrates how linker functionalization affects porosity and gas uptake performance.

MOFFunctional GroupBET Surface Area (m²/g)H₂ Uptake at 77 K, 1 bar (wt%)CO₂ Uptake at 298 K, 1 bar (cm³/g)
MOF-205None44601.545.9
MOF-205-NO₂-NO₂39801.654.0
MOF-205-NH₂-NH₂43301.758.7
MOF-205-OBn-OBn34701.854.9

Data sourced from Dalton Transactions. rsc.org

The incorporation of sulfonic acid groups into MOF structures is a highly effective strategy for creating proton-conducting materials. researchgate.net These groups can serve as intrinsic proton sources and participate in the formation of hydrogen-bond networks, which are essential pathways for efficient proton transport. researchgate.net

A comparative study on two zinc-based MOFs vividly illustrates the superior performance of sulfonate functional groups over sulfate (B86663) groups for proton conduction. nih.gov In this research, one MOF (MOF-1) was synthesized with sulfate groups, while another (MOF-2) was constructed using a sulfonate-containing linker (5-sulfoisophthalic acid). nih.gov The proton conductivity of these materials was measured under varying temperature and humidity conditions. The sulfonate-containing MOF-2 demonstrated significantly higher proton conductivity, reaching an optimal value of 5.69 × 10⁻² S·cm⁻¹ at 90 °C and 98% relative humidity (RH). nih.gov This value was more than an order of magnitude greater than that of the sulfate-based MOF-1, which achieved 4.48 × 10⁻³ S·cm⁻¹ under the same conditions. nih.gov The difference was attributed to structural factors, including porosity and hydrophilicity, influenced by the different functional groups. nih.gov

The following table summarizes the proton conductivity data for the sulfonate- and sulfate-containing MOFs.

MaterialFunctional GroupTemperature (°C)Relative Humidity (%)Proton Conductivity (S·cm⁻¹)
MOF-1Sulfate (-SO₄²⁻)90984.48 × 10⁻³
MOF-2Sulfonate (-SO₃⁻)90985.69 × 10⁻²

Data sourced from Inorganic Chemistry. nih.gov

Catalytic Applications

The chemical structure of Aluminium tri(naphthalene-2-sulphonate), featuring a Lewis acidic metal center (Al³⁺) and the conjugate base of a strong Brønsted acid (naphthalene-2-sulfonic acid), suggests potential utility in catalysis. While direct studies employing this specific compound as a catalyst are not prominent, its components are relevant in various catalytic systems.

In homogeneous catalysis , sulfonic acids are known to be effective catalysts for various organic transformations. For example, trifluoromethanesulfonic acid has demonstrated excellent catalytic performance in the alkylation of naphthalene with n-butene, proceeding via a mechanism involving the formation of a carbocation. mdpi.com By analogy, Aluminium tri(naphthalene-2-sulphonate) dissolved in a suitable solvent could potentially function as a Lewis acid catalyst, with the Al³⁺ center activating substrates, or as a precursor to Brønsted acidity.

In heterogeneous catalysis , aluminium-based materials are widely used as catalysts and supports. For instance, Ni/Al₂O₃ catalysts are employed for the selective hydrogenation of naphthalene to tetralin. mdpi.com A hypothetical heterogeneous catalyst could be prepared by impregnating Aluminium tri(naphthalene-2-sulphonate) onto a high-surface-area support. Alternatively, it could serve as a precursor for creating a solid acid catalyst, where both the Lewis acidic aluminium sites and the sulfonate groups contribute to the catalytic activity.

To evaluate the potential of any new catalyst, a thorough investigation of its performance metrics is essential. These include reaction scope (the range of substrates the catalyst is effective for), selectivity (the catalyst's ability to produce the desired product over other possibilities), and turnover frequency (TOF), which measures the intrinsic activity of the catalytic sites.

While such data does not exist for Aluminium tri(naphthalene-2-sulphonate) itself, studies on related systems provide a benchmark for the types of investigations required. For instance, in the catalytic hydrogenation of naphthalene, selectivity towards the partially hydrogenated product (tetralin) versus the fully hydrogenated product (decalin) is a critical parameter. mdpi.com Similarly, in the alkylation of naphthalene, high conversion of the starting material and high selectivity towards the desired multi-substituted products are key goals. mdpi.com

The table below presents performance data from two different catalytic reactions involving naphthalene, illustrating the key metrics that would be investigated for a new catalytic system.

ReactionCatalystKey Performance MetricValue
Alkylation of Naphthalene with n-ButeneTrifluoromethanesulfonic AcidNaphthalene Conversion98.5%
Selectivity (Multi-butylnaphthalenes)98.8%
Hydrogenation of NaphthaleneNi/γ-Al₂O₃Naphthalene Conversion79.6%
Selectivity (Tetralin)72.6%

Data sourced from MDPI mdpi.commdpi.com

Adsorption Phenomena and Separations in Aqueous and Non-Aqueous Media

Aromatic sulfonates, including naphthalene sulfonates, are recognized for their presence in industrial wastewater and their interactions with various solid surfaces are of significant interest for separation and remediation processes. acs.orgmdpi.com The adsorption behavior of these compounds is governed by a combination of electrostatic and hydrophobic interactions. acs.org

Studies on sodium 2-naphthalene sulfonate (2-NS), the sodium salt of the anionic component of Aluminium tri(naphthalene-2-sulphonate), have shown that it can be effectively removed from highly acidic and saline wastewater using a recyclable acrylic ester polymer resin. acs.org The uptake of 2-NS by the resin was found to increase with increasing acidity of the solution, highlighting the role of electrostatic interactions. acs.org Similarly, the adsorption of naphthalene sulfonate formaldehyde (B43269) condensate (a polymer derived from naphthalene sulfonate) on cement particles is a key process in the function of superplasticizers in concrete, where adsorption is influenced by the molecular weight of the polymer. researchgate.net

The general class of aromatic sulfonates, due to their chemical structure, can form complexes with metal ions and have high solubility and stability. mdpi.com These properties are crucial in understanding their behavior in both aqueous and non-aqueous media.

Adsorption Mechanisms of Aromatic Sulfonates on Various Substrates

The adsorption of aromatic sulfonates onto solid surfaces is a complex process influenced by the properties of both the sulfonate and the substrate. The mechanism often involves a combination of interactions.

Hydrophobic Interactions: The naphthalene ring is a hydrophobic moiety. researchgate.net This part of the molecule can interact with non-polar surfaces or the hydrophobic parts of an adsorbent. For instance, the adsorption of naphthalene onto talc, a naturally hydrophobic mineral, is primarily driven by hydrophobic bonding. nih.gov

Electrostatic Interactions: The sulfonate group (-SO₃⁻) is anionic over a wide pH range. acs.org This allows for strong electrostatic interactions with positively charged surfaces. Molecular dynamics simulations of naphthalene adsorption on clay minerals like montmorillonite (B579905) and kaolinite (B1170537) show that electrostatic forces play a significant role. mdpi.comresearchgate.net The alumina (B75360) octahedral surface of kaolinite, for example, shows a stronger interaction with naphthalene than the silica (B1680970) tetrahedral surface due to electrostatic interactions. mdpi.com

π-π Interactions: The aromatic naphthalene ring can engage in π-π stacking interactions with other aromatic systems, either on the adsorbent surface or with other adsorbed molecules.

Ion Exchange: In some cases, the sulfonate anion can displace other anions at a surface, leading to adsorption via an ion-exchange mechanism.

A study on a recyclable acrylic ester polymer (NDA-801) for the removal of sodium 2-naphthalene sulfonate demonstrated that both electrostatic and hydrophobic interactions were favorable for adsorption. acs.org Similarly, the dispersion mechanism of poly(naphthalene formaldehyde) sulfonate on various particles is attributed to the interplay between the hydrophobic naphthalene tails and the hydrophilic sulfonate groups. researchgate.net

Performance in the Removal of Organic Pollutants from Wastewater

Naphthalene sulfonates are common industrial pollutants found in wastewater from dye and tanning industries. nih.govgoogle.com Several methods have been investigated for their removal, demonstrating the feasibility of treating water contaminated with these compounds.

One approach is advanced oxidation processes. A study on the degradation of H-acid (1-amino-8-naphthol-3,6-disulfonic acid), a type of naphthalene sulfonic acid, using persulfate (PS) oxidation showed significant removal rates. nih.gov For instance, with alkali-activated persulfate, the H-acid removal rate reached 82.8% after 100 minutes of reaction. nih.gov

Adsorption is another effective method. The use of an iron-loaded macroporous weakly basic resin to treat wastewater containing β-naphthalenesulfonic acid resulted in significant COD reduction and allowed for the recovery of the sulfonate. google.com A recyclable acrylic ester polymer, NDA-801, has also been shown to be highly effective for the removal of sodium 2-naphthalene sulfonate (2-NS), exhibiting a higher removal efficiency and capacity than granular activated carbon in fixed-bed adsorption tests. acs.org

The table below summarizes the performance of different methods for the removal of naphthalene sulfonates from wastewater.

Treatment MethodTarget PollutantAdsorbent/ReagentKey Performance Finding
Persulfate OxidationH-acid (naphthalene sulfonic acid derivative)Alkali-activated persulfate82.8% removal of H-acid after 100 minutes. nih.gov
Adsorptionβ-naphthalenesulfonic acidIron-loaded macroporous resinHigh recovery rate (>93%) of the sodium salt of β-naphthalenesulfonic acid. google.com
AdsorptionSodium 2-naphthalene sulfonate (2-NS)Recyclable acrylic ester polymer (NDA-801)Higher removal efficiency and capacity compared to granular activated carbon. acs.org

Functional Materials for Dye Complexation and Immobilization

The aluminium(III) ion is the active component in this process. It forms coordination complexes with dye molecules, which often possess functional groups like hydroxyl (-OH) or carboxyl (-COOH) that can act as ligands. This complexation can lead to a dramatic change in the color of the dye solution and results in the formation of an insoluble pigment that is fixed onto the fibers of the textile.

The naphthalene-2-sulphonate anion in Aluminium tri(naphthalene-2-sulphonate) could potentially influence the interaction with certain dyes, particularly through hydrophobic or π-π stacking interactions between the naphthalene moiety and the aromatic structures present in many dye molecules. However, without specific experimental data, this remains a theoretical consideration.

Mechanisms of Dye Fixing via Complex Formation with Aluminium-Sulfonate

The fundamental mechanism of dye fixing using aluminium salts involves the formation of a coordination complex between the Al³⁺ ion and the dye molecule. This process is central to the practice of mordant dyeing.

The Al³⁺ ion, being a small, highly charged metal ion, is a hard Lewis acid. It readily accepts electrons from electron-donating groups (Lewis bases) present on the dye molecule. Common ligating groups in natural and some synthetic dyes include:

Hydroxyl groups (-OH)

Carbonyl groups (C=O)

Carboxyl groups (-COOH)

Amino groups (-NH₂)

The formation of the aluminium-dye complex can be represented as follows:

Al³⁺ + [Dye-L]ⁿ⁻ → [Al(Dye-L)]⁽³⁻ⁿ⁾⁺

Where L is the ligating group on the dye molecule. This complex then binds to the fabric, which may also contain functional groups (like hydroxyl groups in cellulose-based fibers) that can coordinate to the aluminium ion, thus anchoring the dye to the material. The formation of this stable, insoluble complex is what imparts color fastness to the fabric.

The naphthalene-2-sulphonate counter-ion's role in this process is likely secondary to the primary coordination of the Al³⁺ ion with the dye. It ensures charge neutrality in the parent compound.

Role as a Chemical Intermediate in Complex Organic Synthesis

There is limited direct evidence of Aluminium tri(naphthalene-2-sulphonate) being used as a chemical intermediate. However, the anionic component, 2-naphthalenesulfonic acid and its salts, are known intermediates in organic synthesis.

A notable application is in the production of 2-naphthol. A patented process describes the treatment of wastewater from β-naphthalenesulfonic acid production, where the recovered sodium β-naphthalenesulfonate can be directly used as a raw material in the alkali fusion section for the synthesis of 2-naphthol. google.com This indicates that the naphthalene-2-sulfonate (B94788) moiety is a direct precursor in this important industrial process.

Furthermore, the sulfonation of naphthalene is a key step in producing various chemical products. mdpi.com The resulting naphthalenesulfonic acids can be converted into other derivatives. While Aluminium tri(naphthalene-2-sulphonate) itself is not explicitly mentioned as an intermediate, its components are clearly part of significant synthetic pathways. For instance, alkyl naphthalene sulfonate surfactants are produced through processes involving the sulfonation and alkylation of naphthalene. researchgate.net

Environmental Considerations and Stability Studies

Photodegradation Mechanisms of Organosulfonates and Related Compounds

The environmental persistence of organosulfonate compounds, including naphthalene (B1677914) sulfonates, is significantly influenced by their susceptibility to photodegradation. This process involves the breakdown of the molecule upon absorption of light energy and can occur through various mechanisms.

Direct photolysis occurs when a molecule directly absorbs light, leading to its excitation and subsequent chemical transformation. For naphthalene and its derivatives, this can involve the formation of a naphthalene dimer radical cation (Np₂•⁺) which, upon further excitation, can dissociate to form a naphthalene radical cation (Np•⁺) and a neutral naphthalene molecule. nih.govresearchgate.net This process is a one-photon event and is a potential pathway for the initial breakdown of the naphthalene moiety in Aluminium tri(naphthalene-2-sulphonate) under UV irradiation. nih.gov

Photocatalytic degradation is a more efficient and common pathway for the breakdown of persistent organic pollutants. This process utilizes a semiconductor photocatalyst, typically a metal oxide, which generates highly reactive chemical species upon illumination.

Mechanism : When a photocatalyst like Titanium dioxide (TiO₂) or Zinc oxide (ZnO) is irradiated with photons of sufficient energy, electrons are promoted from the valence band (VB) to the conduction band (CB), creating an electron-hole pair (e⁻/h⁺). idk.org.rsmdpi.com These charge carriers migrate to the catalyst surface where they initiate redox reactions.

The holes (h⁺) in the valence band can oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). idk.org.rsmdpi.com

The electrons (e⁻) in the conduction band can reduce adsorbed molecular oxygen to form superoxide (B77818) radicals (•O₂⁻). mdpi.com

Degradation : These photogenerated radicals, particularly the hydroxyl radical, are powerful, non-selective oxidizing agents that attack the aromatic rings of the naphthalene sulfonate molecule. idk.org.rs This leads to the opening of the aromatic ring and the formation of various intermediates. For naphthalene, intermediates such as phenylbutadiene have been identified, which are subsequently degraded into smaller molecules and eventually mineralized to carbon dioxide (CO₂) and water (H₂O). idk.org.rs

The degradation of naphthalenesulfonic acids can also be achieved through ozonolysis, where ozone directly attacks the double bonds in the aromatic rings via 1,3-dipolar cycloaddition, leading to ring cleavage. rsc.org The reactivity towards ozone decreases as the number of sulfonic groups on the naphthalene ring increases. rsc.org

The presence of metal centers plays a crucial role in the photodegradation of organosulfonates, primarily by enhancing the efficiency of photocatalytic processes.

Enhanced Photocatalytic Activity : Incorporating metal centers, such as in bimetallic or doped photocatalysts (e.g., Co₃O₄/Bi₂O₂CO₃, Fe₂O₃/Mn₂O₃), can significantly improve degradation rates compared to single-oxide catalysts. researchgate.netnih.gov These metal centers can act as electron traps, which promotes the separation of photogenerated electron-hole pairs and reduces their recombination rate, thereby increasing the quantum yield of reactive oxygen species formation. mdpi.comnih.gov This enhanced separation of charges leads to a faster and more complete degradation of pollutants like naphthalene. idk.org.rs

Modulation of Electronic Properties : The coordination of different metal ions can alter the ligand field of the complex, which in turn influences its electronic structure and photochemical behavior. acs.org For instance, studies on tin-naphthalene sulfonic acid complexes have shown that the organotin center can act as a photostabilizer for polymers like PVC by inhibiting dehydrochlorination, demonstrating that the role of the metal can also be protective rather than degradative depending on the system. nih.gov This highlights the complexity of the metal's influence, which can either promote degradation or enhance stability.

The table below summarizes the roles of different metal-containing systems in the degradation of naphthalene and related compounds.

SystemMetal Center(s)Role of MetalEffect on Degradation
Carbon-doped ZnO Zn, CEnhances photocatalytic activity by improving charge separation.Faster degradation of naphthalene. idk.org.rs
Co₃O₄/Bi₂O₂CO₃ Co, BiCreates a p-n heterojunction that suppresses charge carrier recombination.Enhanced visible-light photocatalytic degradation of naphthalene. researchgate.net
Fe₂O₃/Mn₂O₃ Fe, MnSynergistic interaction enhances catalytic performance and generation of radicals.Rapid degradation of perfluorooctane (B1214571) sulfonic acid (PFOS). nih.gov
Organotin Complexes SnActs as a photostabilizer, scavenging HCl and peroxide radicals.Inhibits photodegradation of the host polymer. nih.gov

Hydrolytic Stability and Speciation of Aluminium-Sulfonate Bonds in Aqueous Environments

The behavior of Aluminium tri(naphthalene-2-sulphonate) in water is dictated by the individual chemical properties of the aluminium cation (Al³⁺) and the naphthalene-2-sulphonate anion. The bond between them is ionic, and in an aqueous solution, the salt is expected to dissociate. The subsequent stability and speciation are governed by the hydrolysis of the aluminium ion.

The aluminium cation undergoes significant hydrolysis in water, a process that is highly dependent on the pH of the solution. deswater.com Anhydrous aluminium sulfate (B86663) dissolves readily in water, and the resulting solution is acidic due to the formation of various hydrolytic species. nih.govchemicalbook.com The hydrolysis reactions can be represented as follows:

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺

[Al(OH)(H₂O)₅]²⁺ + H₂O ⇌ [Al(OH)₂(H₂O)₄]⁺ + H₃O⁺

At different pH values, these monomeric species can polymerize to form polynuclear aluminium hydroxide sulphate complexes. deswater.comgoogle.com The stability of these various aluminium polycations is much less dependent on the pH of the water than the hydrolysis products of non-hydrolyzed coagulants. deswater.com

The naphthalene-2-sulphonate anion is generally stable in aqueous environments. The carbon-sulfur bond in aromatic sulfonates is strong, and the sulfonate group (–SO₃⁻) itself is resistant to hydrolysis. The primary role of the sulfonate group is to confer high water solubility to the naphthalene moiety. rsc.orgnih.gov Studies on the stability of various naphthalene sulfonate compounds in aqueous matrices have shown they possess good stability, particularly at acidic pH. nih.gov

The table below details the stability of naphthalene sulfonates under various storage conditions.

MatrixStorage ConditionDurationStability Finding
Aqueous Stored at 4°C, pH 2.5-32 monthsGood stability observed. nih.gov
Aqueous Stored at 4°C, with 1% formaldehyde (B43269)2 monthsLess stable than at acidic pH. nih.gov
Aqueous Stored at 4°C, no additives2 monthsDegradation observed, particularly for substituted naphthalenesulfonates. nih.gov
Solid Phase Cartridge Stored at Room Temperature3 monthsSignificant degradation. nih.gov
Solid Phase Cartridge Stored at 4°C and -20°C3 monthsMore stable at lower temperatures. nih.gov

Environmental Fate and Persistence of Naphthalene Sulfonic Acid Derivatives

Naphthalene sulfonic acid (NSA) derivatives are a class of chemicals with properties that lead to significant environmental persistence. Their fate in the environment is largely governed by their high water solubility and resistance to natural degradation processes.

Solubility and Mobility : The presence of the sulfonic acid group makes NSA derivatives highly soluble in water. nih.gov This property facilitates their transport in aquatic systems and means they are less likely to adsorb to soil or sediment, remaining mobile in surface water and groundwater. nih.gov

Biodegradation Resistance : Aromatic sulfonates are generally xenobiotic compounds that are resistant to biodegradation. nih.gov The sulfonic group imparts maximum stability to the benzene (B151609) ring, making the compound difficult for many microorganisms to metabolize. nih.gov While some specialized bacteria can degrade naphthalene and its derivatives, the process is often slow. nih.govmdpi.com Screening assessments have categorized certain naphthalene sulfonates as potentially persistent. canada.ca

Bioaccumulation : Due to their high water solubility, it might be expected that NSA derivatives would have a low potential for bioaccumulation. However, some assessments suggest that certain substances within the NSA group may be bioaccumulative. canada.ca Studies have shown that 2-naphthalene sulfonate can accumulate in the blood plasma of aquatic organisms. nih.gov The accumulation of naphthalene derivatives has been noted in various environmental compartments, including aquifer sediment and groundwater. nih.gov

Ecological Risk : Despite their persistence, some regulatory assessments have concluded that specific naphthalene sulfonates, at current exposure levels, are unlikely to be causing ecological harm. canada.capublications.gc.ca However, the toxic potential of these compounds to aquatic organisms, including oxidative stress and DNA damage, has been demonstrated in laboratory studies, stressing the need for proper management of industrial effluents containing these chemicals. nih.gov

The table below summarizes key environmental characteristics of naphthalene sulfonic acid derivatives.

CharacteristicDescriptionImplication
Water Solubility High, due to the polar sulfonate group. rsc.orgnih.govHigh mobility in aquatic environments; potential for widespread distribution. nih.gov
Biodegradability Generally low; resistant to microbial degradation. nih.govcanada.caPersistence in the environment. mdpi.com
Stability Chemically stable, especially in acidic aqueous solutions and at low temperatures. nih.govneaseco.comLong environmental half-life without active degradation processes like photocatalysis.
Bioaccumulation Some derivatives may be bioaccumulative. canada.caPotential to enter and move up the food chain. nih.gov

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling Aluminium tri(naphthalene-2-sulphonate) in laboratory settings?

  • Methodological Answer : Prioritize local exhaust ventilation and grounded equipment to mitigate dust formation, as fine particulates may pose explosion risks under specific conditions . Use nitrile gloves and eye protection to prevent dermal/ocular exposure, and implement strict hygiene protocols (e.g., no food/drink in labs, post-handling handwashing) . For waste disposal, avoid drainage systems and adhere to hazardous waste regulations, as the compound’s environmental persistence is a concern .

Q. How can researchers validate the purity of Aluminium tri(naphthalene-2-sulphonate) during synthesis?

  • Methodological Answer : Combine chromatographic (e.g., HPLC) and spectroscopic (e.g., FT-IR, NMR) techniques to confirm structural integrity. For example, electrochromatography with UV detection (as used for naphthalene-2-sulphonate derivatives) can resolve impurities at trace levels . Cross-reference retention times and spectral data with standards, and quantify purity via mass balance calculations.

Q. What are the key parameters for assessing acute toxicity in vitro?

  • Methodological Answer : Design dose-response assays using human cell lines (e.g., HepG2 for hepatic toxicity) with endpoints like cell viability (MTT assay) and oxidative stress markers (e.g., glutathione depletion). Include positive controls (e.g., sodium naphthalene-2-sulphonate, which lacks acute toxicity classification but requires validation ). Adjust exposure durations (24–72 hours) to capture time-dependent effects.

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological macromolecules?

  • Methodological Answer : Employ molecular docking simulations to predict binding affinities with proteins (e.g., albumin) or DNA. Validate computationally predicted interactions via fluorescence quenching assays or surface plasmon resonance (SPR). For genomic toxicity, conduct comet assays or γH2AX foci staining to detect DNA strand breaks in exposed cells .

Q. What strategies resolve contradictions in ecotoxicological data across studies?

  • Methodological Answer : Perform meta-analyses of existing data (e.g., from databases like TOXCENTER or NIH RePORTER ) to identify confounding variables (e.g., pH, organic matter in aquatic tests). Replicate conflicting studies under standardized OECD guidelines, controlling for biodegradation rates (the compound is not readily biodegradable ) and bioaccumulation potential.

Q. How to design longitudinal studies for chronic environmental exposure assessment?

  • Methodological Answer : Use microcosm models simulating soil/water systems to track the compound’s fate over months. Monitor degradation products via LC-MS/MS and quantify bioaccumulation in indicator species (e.g., Daphnia magna). Compare results to structurally similar sulfonates (e.g., sodium naphthalene-2-sulphonate’s low mobility in soil ) to infer environmental partitioning behavior.

Q. What computational models predict the compound’s pharmacokinetics in mammalian systems?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling using parameters like logP (lipophilicity) and plasma protein binding rates. Calibrate models with in vivo data from rodent studies, measuring tissue-specific half-lives and excretion pathways. Cross-validate with in vitro hepatocyte metabolism assays to refine absorption/distribution parameters .

Data Analysis and Interpretation

Q. How should researchers address variability in analytical reproducibility?

  • Methodological Answer : Implement rigorous quality control, including internal standards (e.g., deuterated analogs) and inter-laboratory comparisons. For electrochromatography, achieve <5% RSD in retention times by standardizing injection volumes and buffer compositions . Use ANOVA to identify significant batch-to-batch variability in synthesized batches.

Q. What statistical frameworks are optimal for dose-response modeling in heterogeneous datasets?

  • Methodological Answer : Apply Bayesian hierarchical models to account for study-specific variances (e.g., differing cell lines or exposure protocols). Use Akaike information criterion (AIC) to compare linear vs. non-linear (e.g., Hill equation) fits, prioritizing models that align with mechanistic hypotheses (e.g., receptor saturation) .

Tables for Key Data Reference

Parameter Value/Classification Source
BiodegradabilityNot readily biodegradable
Acute Toxicity (Oral)Not classified
Environmental MobilityLow (predicted for analogues)
Analytical Precision (RSD)<5% (chromatographic methods)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.